molecular formula C17H12BrNOS B5204260 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

カタログ番号 B5204260
分子量: 358.3 g/mol
InChIキー: FEGBKZGEVCTBNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BRQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

作用機序

The mechanism of action of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Inflammation-related studies have suggested that this compound may inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. In neurological research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the PI3K/Akt/mTOR pathway. In inflammation-related studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, this compound has been shown to have neuroprotective effects and activate the Nrf2/ARE pathway.

実験室実験の利点と制限

One advantage of using 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for further investigation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

将来の方向性

There are several future directions for research on 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of this compound-based therapies for cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of its mechanism of action, which could lead to the optimization of its therapeutic potential. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo.

合成法

The synthesis of 4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves a series of chemical reactions, starting with the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-nitrobenzaldehyde. This is followed by a reduction step using sodium borohydride to yield the intermediate compound. Finally, the intermediate is cyclized using acetic anhydride and sulfuric acid to obtain the final product.

科学的研究の応用

4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological research, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

特性

IUPAC Name

4-(5-bromothiophen-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNOS/c18-15-8-7-14(21-15)13-9-16(20)19-17-11-4-2-1-3-10(11)5-6-12(13)17/h1-8,13H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGBKZGEVCTBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。